Propoxymethanol
Description
Propoxymethanol, also known as 2-propoxyethanol, is an organic compound with the molecular formula C4H10O2. It is a clear, colorless liquid with a mild, pleasant odor. This compound is part of the glycol ether family and is used in various industrial and scientific applications due to its solvent properties.
Properties
CAS No. |
6849-30-5 |
|---|---|
Molecular Formula |
C4H10O2 |
Molecular Weight |
90.12 g/mol |
IUPAC Name |
propoxymethanol |
InChI |
InChI=1S/C4H10O2/c1-2-3-6-4-5/h5H,2-4H2,1H3 |
InChI Key |
BPDIHEGWJJPPSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Propoxymethanol can be synthesized through the reaction of propylene oxide with methanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and pressures between 1 to 5 atmospheres. Common catalysts used in this reaction include sulfuric acid and potassium hydroxide.
Industrial Production Methods
In industrial settings, this compound is produced through a continuous process involving the reaction of propylene oxide with methanol. The process is carried out in a reactor where the reactants are mixed and heated to the desired temperature. The product is then separated and purified through distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Propoxymethanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form propoxyacetic acid.
Reduction: It can be reduced to form propoxyethanol.
Substitution: this compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly used.
Major Products
Oxidation: Propoxyacetic acid.
Reduction: Propoxyethanol.
Substitution: Various alkyl and aryl derivatives.
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis
Propoxymethanol serves as a solvent in various organic synthesis reactions, facilitating the dissolution of reactants and improving reaction efficiency. Its solvent properties make it suitable for reactions requiring a non-aqueous medium. -
Biological Applications
In biological research, this compound is utilized for preparing biological samples and as a solvent for assays. Its ability to dissolve a wide range of substances is particularly valuable in pharmacological studies and biochemical assays. -
Pharmaceutical Formulations
The compound is investigated for its potential use in drug delivery systems. Its low toxicity profile and solvent capabilities make it an attractive candidate for formulating pharmaceuticals, especially those requiring specific solubility characteristics. -
Industrial Applications
This compound is widely used in the production of paints, coatings, and cleaning agents due to its excellent solvent properties. It helps improve the flow and leveling of coatings and enhances the performance of cleaning products.
Toxicological Profile
While this compound exhibits low acute toxicity, prolonged exposure can lead to skin and eye irritation, as well as potential respiratory issues upon inhalation. The compound is metabolized in the liver to propylene glycol, which is recognized as safe by regulatory agencies when used appropriately.
Dermal Exposure Study
A study examining dermal exposure to this compound indicated that while acute toxicity was low, repeated exposure could result in mild to moderate skin irritation. This finding underscores the importance of proper handling procedures in occupational settings.
Inhalation Toxicity Assessment
Research assessing inhalation toxicity found that although this compound has low acute toxicity, inhalation of vapors can lead to respiratory irritation. This highlights the need for adequate ventilation when used in industrial applications.
Environmental Impact Study
Investigations into the environmental impact of this compound demonstrated that it has a relatively low ecological footprint compared to other solvents. Its biodegradability contributes to reduced environmental persistence, making it a more sustainable choice for industrial applications.
Mechanism of Action
The mechanism of action of propoxymethanol involves its interaction with various molecular targets and pathways. As a solvent, it can dissolve a wide range of organic compounds, facilitating their transport and reaction. In biological systems, this compound can interact with cell membranes and proteins, affecting their structure and function. The exact molecular targets and pathways involved in its action are still under investigation.
Comparison with Similar Compounds
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry Its unique properties make it an essential solvent and reagent in various chemical, biological, and industrial processes
Biological Activity
Propoxymethanol, also known as propylene glycol monomethyl ether, is a chemical compound with the formula C4H10O2. It is primarily used as a solvent and in various industrial applications. This article explores the biological activity of this compound, focusing on its effects on human health, environmental impact, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C4H10O2
- Molecular Weight : 90.12 g/mol
- CAS Number : 34590-94-8
Biological Activity Overview
This compound exhibits various biological activities, including:
- Solvent Properties : It is widely used in pharmaceuticals and cosmetics due to its ability to dissolve a wide range of substances.
- Toxicological Profile : Studies indicate that this compound has low acute toxicity. However, prolonged exposure may lead to irritation of the skin and eyes, and potential respiratory issues when inhaled .
- Metabolism : this compound is metabolized in the liver to propylene glycol, which is generally recognized as safe (GRAS) by the FDA when used in food products .
Toxicity and Safety Data
| Endpoint | Value | Source |
|---|---|---|
| Acute Oral Toxicity (LD50) | >5000 mg/kg | PubChem |
| Skin Irritation | Mild to moderate | Safety Data Sheets |
| Eye Irritation | Moderate | Safety Data Sheets |
Case Studies and Research Findings
- Dermal Exposure Study :
- Inhalation Toxicity Assessment :
- Environmental Impact Study :
Therapeutic Potential
Recent investigations have explored the use of this compound as a potential therapeutic agent due to its solvent properties:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
